METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE
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Overview
Description
METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE typically involves multi-step organic reactionsReaction conditions may include the use of various reagents such as acids, bases, and solvents under controlled temperatures and pressures .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE can be compared with other similar compounds, such as:
- METHYL 4-[({[3-(4-CHLOROPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
- METHYL 4,5-DIMETHYL-2-({[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-3-THIOPHENECARBOXYLATE These compounds share structural similarities but differ in their functional groups and biological activities, making METHYL 2-{[4-(4-METHOXYPHENYL)-5-OXO-4,5,6,7,8,9-HEXAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-1-YL]SULFANYL}ACETATE unique in its specific applications and effects .
Properties
IUPAC Name |
methyl 2-[[7-(4-methoxyphenyl)-8-oxo-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-13-9-7-12(8-10-13)24-18(27)17-14-5-3-4-6-15(14)31-19(17)25-20(24)22-23-21(25)30-11-16(26)29-2/h7-10H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJKKIDMMXXPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=C4SCC(=O)OC)SC5=C3CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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